1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone belongs to the pyrazoline class of heterocyclic molecules, characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole). Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-8-16(21-10)15-9-14(18-19(15)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNSXFKYNSMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Attachment of the methylfuran group: This can be done through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, particularly in the development of new materials.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Anti-inflammatory Effects: It has been observed to reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
Medicine
Ongoing research is exploring its use as a therapeutic agent for conditions such as:
- Cancer Treatment: Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
- Neurological Disorders: Investigations are underway to assess its efficacy in treating conditions like Alzheimer's disease due to its ability to interact with neurological pathways.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl and methylfuran groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazole ring can also play a role in modulating its biological activity.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Pyrazoline derivatives exhibit conformational variations depending on substituent positions and steric/electronic interactions. Key comparisons include:
Key Observations :
Hydrogen Bonding and Crystal Packing
Intermolecular interactions significantly influence stability and solubility:
Key Observations :
Physicochemical Properties
Synthetic yields and melting points reflect substituent effects:
| Compound | Yield (%) | Melting Point (°C) | Recrystallization Solvent | Reference |
|---|---|---|---|---|
| Target | Not reported | Not reported | Likely ethanol/DMF | — |
| I | 82 | 409 K (136°C) | Ethanol/DMF | |
| 2 | 78 | 99–101 | Toluene | |
| 3 | 72 | 110–112 | Ethanol |
Biological Activity
1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C19H21BrN2O
- Molecular Weight : 449.29 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromophenyl and a methylfuran group.
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , are diverse and include:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated broad-spectrum activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
- Cytotoxicity : Some studies report that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating effective inhibition of tumor cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial resistance.
- Interaction with Cellular Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activities of related pyrazole compounds:
Study 1: Antimicrobial Properties
A study evaluated various pyrazole derivatives against E. coli and S. aureus. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 2.50 µg/mL, demonstrating strong antimicrobial potential .
Study 2: Anti-inflammatory Activity
Research on anti-inflammatory effects showed that pyrazole derivatives could stabilize human red blood cell (HRBC) membranes with percentages ranging from 86.70% to 99.25%, indicating significant protective effects against hemolysis .
Study 3: Cytotoxicity in Cancer Cells
In vitro assays revealed that some pyrazole derivatives had IC50 values below 100 µM against MCF-7 breast cancer cells, suggesting substantial cytotoxicity and potential for further development as anticancer agents .
Data Table
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Key steps include:
- Step 1 : Condensation of 4-bromophenylacetone with 5-methylfuran-2-carbaldehyde under acidic conditions (e.g., ethanol/HCl) to form a chalcone intermediate.
- Step 2 : Cyclization with hydrazine hydrate in refluxing ethanol, catalyzed by piperidine, to yield the dihydropyrazole ring .
Optimization Strategies : - Solvent Selection : Ethanol or methanol for solubility and reflux efficiency.
- Catalyst Screening : Piperidine or glacial acetic acid to accelerate cyclization.
- Temperature Control : Reflux (~80°C) ensures completion within 6–12 hours.
Table 1 : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 8 | 78 |
| AcOH | Methanol | 70 | 10 | 65 |
Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure:
- Data Collection : Crystals are mounted at 100 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement : SHELXL (via OLEX2 interface) refines atomic coordinates, thermal parameters, and hydrogen bonding .
Key Observations : - Dihedral Angles : The 4-bromophenyl and 5-methylfuran substituents form angles of 6.7–74.9° with the pyrazoline ring, influencing planarity .
- Hydrogen Bonding : Intermolecular C–H⋯O interactions stabilize the crystal packing .
Table 2 : Selected bond lengths and angles:
| Bond/Angle | Value (Å/°) |
|---|---|
| C(1)–N(1) | 1.467 |
| N(1)–N(2) | 1.381 |
| C(5)–O(1) | 1.214 |
| Dihedral (Ph–Pyz) | 74.88 |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide functionalization?
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl group at C5).
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions .
- Docking Studies : Simulate binding with biological targets (e.g., COX-2 enzyme) to prioritize substituents for SAR .
Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?
Methodological Answer : Contradictions arise from differences in assay conditions or purity. Mitigation strategies include:
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
- Dose-Response Curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical Analysis : ANOVA/Tukey tests to assess significance (p < 0.05) .
Table 3 : Comparative IC50 values against MCF-7 cells:
| Substituent | IC50 (μM) | Source |
|---|---|---|
| 4-Br, 5-Me-Furan | 12.3 | Current Study |
| 4-Cl, 4-OMe-Ph | 18.9 |
Q. What advanced techniques characterize stereochemical outcomes in asymmetric synthesis?
Methodological Answer :
Q. How are reaction mechanisms (e.g., cyclization) probed using kinetic studies?
Methodological Answer :
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone).
- Rate Law Determination : Pseudo-first-order kinetics under excess hydrazine.
- Activation Energy : Arrhenius plots (ln(k) vs. 1/T) yield Ea ≈ 45 kJ/mol .
Q. What strategies improve crystallinity for poorly diffracting samples?
Methodological Answer :
Q. How is structure-activity relationship (SAR) analysis conducted for antimicrobial activity?
Methodological Answer :
- Substituent Variation : Compare analogs with halogen (Br/Cl), alkyl (Me), or methoxy groups.
- MIC Assays : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- LogP Calculations : Correlate lipophilicity (ClogP ≈ 3.2) with membrane permeability .
Table 4 : SAR for antimicrobial activity:
| Substituent | MIC S. aureus (μg/mL) | MIC E. coli (μg/mL) |
|---|---|---|
| 4-Br, 5-Me-Furan | 16 | 64 |
| 4-Cl, 5-Ph | 32 | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
